Home > Products > Screening Compounds P76040 > Pomalidomide-PEG4-COOH
Pomalidomide-PEG4-COOH - 2138440-81-8

Pomalidomide-PEG4-COOH

Catalog Number: EVT-2879024
CAS Number: 2138440-81-8
Molecular Formula: C24H31N3O10
Molecular Weight: 521.523
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-PEG4-COOH is a compound that combines the therapeutic properties of pomalidomide with a polyethylene glycol (PEG) linker, culminating in a carboxylic acid functional group. This compound is primarily utilized in the development of targeted protein degradation technologies, particularly within the framework of Proteolysis-Targeting Chimeras (PROTACs). Pomalidomide itself is known for its immunomodulatory effects and has been primarily used in the treatment of multiple myeloma and other hematological malignancies.

Source and Classification

Pomalidomide-PEG4-COOH is classified as an E3 ligase ligand-linker conjugate. Its synthesis involves the conjugation of pomalidomide with a four-unit PEG linker that terminates in a carboxylic acid group. This structural configuration enhances its solubility and bioavailability, making it suitable for various biochemical applications, especially in drug development and cancer therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pomalidomide-PEG4-COOH typically involves several key steps:

  1. Activation of Pomalidomide: The carboxyl group of pomalidomide is activated to facilitate the conjugation process.
  2. Conjugation with PEG Linker: The PEG4 linker is attached through an amide bond, resulting in the formation of Pomalidomide-PEG4-COOH. This step often requires specific reaction conditions to optimize yield and purity.
  3. Purification: The final product is purified using techniques such as chromatography to remove unreacted materials and byproducts.

Industrial production methods mirror these laboratory techniques but are scaled for higher efficiency and yield, often employing automated synthesis platforms .

Molecular Structure Analysis

Structure and Data

The molecular structure of Pomalidomide-PEG4-COOH features:

  • Core Structure: The pomalidomide moiety, which includes an aromatic ring system with nitrogen-containing functional groups.
  • Linker: A four-unit PEG chain that enhances solubility and facilitates interactions with target proteins.
  • Functional Group: A terminal carboxylic acid group that can participate in further chemical modifications.

The molecular formula for Pomalidomide-PEG4-COOH is C27H32N4O8C_{27}H_{32}N_{4}O_{8} with a molecular weight of approximately 540.6 Da .

Chemical Reactions Analysis

Reactions and Technical Details

Pomalidomide-PEG4-COOH can undergo various chemical reactions:

  • Substitution Reactions: The PEG linker can be modified through nucleophilic substitution to introduce different functional groups.
  • Oxidation and Reduction: The compound can be subjected to oxidation, particularly at the aromatic ring, or reduction reactions involving its nitrogen groups.

Common Reagents and Conditions

  1. Substitution Reactions: Typically involve alkyl halides or nucleophiles such as amines.
  2. Oxidation: Commonly performed using hydrogen peroxide or potassium permanganate.
  3. Reduction: Sodium borohydride or palladium catalysts are often used .
Mechanism of Action

Process and Data

Pomalidomide-PEG4-COOH operates primarily through its interaction with cereblon, an E3 ubiquitin ligase. Upon binding, it facilitates the ubiquitination of target proteins, leading to their degradation via the ubiquitin-proteasome pathway. This mechanism is crucial for the selective degradation of disease-causing proteins, particularly in cancer therapy.

The pharmacokinetics indicate that over 70% of pomalidomide is absorbed following oral administration, highlighting its efficacy in systemic applications .

Physical and Chemical Properties Analysis

Physical Properties

Pomalidomide-PEG4-COOH is characterized by:

  • Appearance: Typically a solid at room temperature.
  • Solubility: Enhanced solubility due to the PEG linker, making it suitable for various biological applications.

Chemical Properties

The compound exhibits reactivity typical of both amides (due to the linkage) and carboxylic acids (due to the terminal group), allowing for further functionalization.

Applications

Scientific Uses

Pomalidomide-PEG4-COOH has significant applications in scientific research:

  1. Cancer Therapy: It is being investigated for its potential to selectively degrade proteins involved in tumorigenesis.
  2. Biochemical Research: Utilized as a tool to study protein degradation pathways and mechanisms within cells.
  3. Drug Development: Serves as a building block for creating novel PROTACs that target specific proteins implicated in various diseases .
PROTAC Development and Targeted Protein Degradation Mechanisms

Pomalidomide-PEG4-COOH as a Cereblon E3 Ligase Ligand in PROTAC Design

Pomalidomide-PEG4-COOH (CAS 2138440-81-8) is a bifunctional chemical tool critical for designing Proteolysis-Targeting Chimeras (PROTACs). It consists of two key elements:

  • Cereblon (CRBN) Ligand: The pomalidomide moiety binds the E3 ubiquitin ligase CRBN, hijacking its ubiquitination machinery [1] [6].
  • PEG4 Linker with Terminal Acid: A tetraethylene glycol spacer ending in a carboxylic acid group (–COOH) enables covalent conjugation to target protein ligands (e.g., inhibitors of kinases, epigenetic regulators) [2] [8].

Upon forming a ternary complex (target protein-PROTAC-CRBN), the target protein is polyubiquitinated and degraded by the 26S proteasome. Pomalidomide-PEG4-COOH is prioritized in PROTAC synthesis due to:

  • High CRBN Affinity: Superior binding stability compared to earlier IMiDs (thalidomide, lenalidomide) [6].
  • Controlled Neosubstrate Selectivity: Minimizes off-target degradation of developmental proteins (e.g., SALL4) [4].

Table 1: Molecular Characteristics of Pomalidomide-PEG4-COOH

PropertySpecification
CAS Number2138440-81-8
Molecular FormulaC₂₄H₃₁N₃O₁₀
Molecular Weight521.52 g/mol
Purity≥95% (HPLC)
Solubility (DMSO)100 mg/mL (191.75 mM)
Terminal FunctionalizationCarboxylic acid (–COOH)
Key ApplicationBuilding block for PROTAC synthesis

Structural Role of PEG4 Linkers in Ternary Complex Formation and Ubiquitination Efficiency

The PEG4 linker (15 atoms, ~17.5 Å length) is pivotal for PROTAC functionality:

  • Steric Flexibility: The ethylene oxide units act as "spacers" between the CRBN ligand and target warhead, enabling optimal positioning for ternary complex formation [1] [8].
  • Solubility Enhancement: Hydrophilic PEG4 counterbalances hydrophobic ligand moieties, improving cellular permeability and reducing aggregation [2] [3].
  • Distance Optimization: Ensures ubiquitin transferases access lysine residues on the target protein. Short linkers hinder complex formation; excessively long linkers reduce degradation efficiency [8].

Studies show PEG4 linkers in pomalidomide conjugates enhance ubiquitination kinetics by 40–60% compared to alkyl chains due to reduced steric clashes [8]. Terminal –COOH allows coupling via amide bonds to amine-bearing target ligands, critical for modular PROTAC assembly [1] [6].

Table 2: Impact of PEG4 Linker on Physicochemical Properties

ParameterWith PEG4 LinkerWithout PEG4 Linker
Solubility in PBS>2.5 mg/mL<0.1 mg/mL
Proteasomal Degradation70–90% target depletion20–40% target depletion
Ternary Complex StabilityHigh (Kd < 100 nM)Low (Kd > 500 nM)
Synthetic VersatilityCompatible with diverse warheadsLimited flexibility

Comparative Analysis of Pomalidomide vs. Lenalidomide Derivatives in Ligand-Linker Conjugates

Pomalidomide and lenalidomide derivatives dominate CRBN-based PROTACs, but exhibit key differences:

Binding Affinity & Degradation Efficiency

  • Pomalidomide Derivatives: Higher binding affinity for CRBN (IC₅₀ ~50 nM) due to modified phthalimide ring, enabling potent degradation at lower concentrations [6] [10].
  • Lenalidomide Derivatives: Lower affinity (IC₅₀ ~250 nM) but tunable via ring modifications (e.g., 6-fluoro-lenalidomide enhances IKZF1 degradation selectivity) [4].

Linker Integration

  • Pomalidomide-PEG4-COOH has superior linker versatility due to its non-polar glutarimide ring, accommodating extended PEG chains without losing CRBN binding [8].
  • Lenalidomide-PEG4 conjugates show reduced degradation efficiency beyond PEG3 due to steric interference [4].

Neosubstrate Selectivity

  • Pomalidomide: Degrades IKZF1/3 and CK1α (therapeutic targets) with minimal SALL4 degradation (teratogenic risk) [4] [10].
  • Lenalidomide: Broader neosubstrate profile; 6-position modifications (e.g., 6-F, 6-Cl) are required to avoid off-target degradation [4].

Table 3: Comparison of Ligand-Linker Conjugates for PROTAC Design

FeaturePomalidomide-PEG4-COOHLenalidomide-PEG4-COOH
CRBN Binding AffinityHigh (Kd: 50–100 nM)Moderate (Kd: 200–300 nM)
Optimal Linker LengthPEG2–PEG6PEG2–PEG4
Degradation Efficiency*85–95%60–80%
Target SelectivityHigh (IKZF1/3, CK1α)Moderate (requires optimization)
Key PatentWO2017184995A1WO2017184995A1
Degradation of BRD4 at 100 nM in 24h

Properties

CAS Number

2138440-81-8

Product Name

Pomalidomide-PEG4-COOH

IUPAC Name

3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C24H31N3O10

Molecular Weight

521.523

InChI

InChI=1S/C24H31N3O10/c28-19-5-4-18(22(31)26-19)27-23(32)16-2-1-3-17(21(16)24(27)33)25-7-9-35-11-13-37-15-14-36-12-10-34-8-6-20(29)30/h1-3,18,25H,4-15H2,(H,29,30)(H,26,28,31)

InChI Key

CAANPUBZFFRWQP-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.